REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.C(O)(=O)C.B(F)(F)F.CCOCC>O1CCCC1.[Cu]Cl>[CH3:18][C:16]1[NH:4][C:2](=[O:3])[NH:1][CH:11]([C:8]2[CH:9]=[CH:10][C:5]([CH3:13])=[CH:6][CH:7]=2)[C:15]=1[C:14]([O:20][CH2:21][CH3:22])=[O:19] |f:4.5|
|
Name
|
|
Quantity
|
45 mmol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
39 mmol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper (I) chloride
|
Quantity
|
3 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 21 h
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding a saturated solution of sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
The formed solid was filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(NC(N1)=O)C1=CC=C(C=C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |